Home > Products > Screening Compounds P36623 > 4H-Pyrrolo[3,2-d]pyrimidine
4H-Pyrrolo[3,2-d]pyrimidine - 399-61-1

4H-Pyrrolo[3,2-d]pyrimidine

Catalog Number: EVT-15207827
CAS Number: 399-61-1
Molecular Formula: C6H5N3
Molecular Weight: 119.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4H-Pyrrolo[3,2-d]pyrimidine is a heterocyclic compound characterized by its unique fused ring system, which combines elements of pyrrole and pyrimidine. This compound has garnered significant attention in the fields of medicinal chemistry and drug development due to its diverse biological activities and potential therapeutic applications. It is classified as a pyrrolopyrimidine derivative, which is known for its structural similarity to naturally occurring purines, making it a valuable scaffold for designing bioactive molecules .

Source and Classification

The compound can be sourced from various synthetic routes that leverage commercially available precursors. It falls under the broader category of nitrogen-containing heterocycles, specifically within the pyrimidine family. Pyrrolo[3,2-d]pyrimidines are often referred to as 9-deazapurines due to their structural resemblance to purines, which are essential components of nucleic acids .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4H-Pyrrolo[3,2-d]pyrimidine can be achieved through several methods:

  1. Nitration and Cyclization: One common approach involves the nitration of 6-methyluracil followed by a modified Batcho-Leimgruber indole synthesis. This method includes the reduction of the nitro group to an amino group, leading to cyclization through nucleophilic attack at the 8-position .
  2. One-Pot Three-Component Reaction: Another efficient method utilizes a one-pot reaction involving 4-hydroxycoumarin, arylglyoxal, and 6-aminouracil or its derivatives. This reaction is catalyzed by L-proline and involves Knoevenagel condensation followed by Michael addition and intramolecular cyclization .
  3. Bromination: The introduction of bromine at specific positions can also be performed, enhancing the reactivity of the compound for further chemical transformations.

These synthetic strategies highlight the versatility in producing 4H-Pyrrolo[3,2-d]pyrimidine derivatives with varying substituents that can modulate their biological activity.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4H-Pyrrolo[3,2-d]pyrimidine features a fused ring system comprising a pyrrole moiety connected to a pyrimidine ring. The compound typically exhibits the following characteristics:

  • Molecular Formula: C6H6N4
  • Molecular Weight: Approximately 134.14 g/mol
  • Key Functional Groups: The structure includes nitrogen atoms that contribute to its basicity and potential for hydrogen bonding.

The arrangement of atoms within this compound plays a crucial role in its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

4H-Pyrrolo[3,2-d]pyrimidine participates in various chemical reactions:

  1. Substitution Reactions: The nitrogen atoms in the ring can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  2. Cyclization Reactions: The compound can undergo cyclization to form more complex structures or fused ring systems, which may enhance its pharmacological properties.
  3. Oxidation/Reduction: The compound can be oxidized or reduced, leading to derivatives that may exhibit different biological activities or stability profiles.

These reactions are fundamental for modifying the compound's structure to optimize its efficacy as a therapeutic agent.

Mechanism of Action

Process and Data

The mechanism of action for compounds derived from 4H-Pyrrolo[3,2-d]pyrimidine often involves interaction with specific biological targets:

  • Inhibition of Enzymes: Many derivatives act as inhibitors for enzymes such as serine hydroxymethyltransferase 2, impacting pathways like purine biosynthesis and mammalian target of rapamycin signaling. This inhibition can lead to increased levels of reactive oxygen species and subsequent antitumor effects .
  • Cellular Uptake and Metabolism: Studies have shown that these compounds can be effectively transported across cell membranes into mitochondria where they undergo metabolic transformations that enhance their therapeutic potential .

Understanding these mechanisms is crucial for developing targeted therapies against various malignancies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4H-Pyrrolo[3,2-d]pyrimidine include:

  • Density: Approximately 1.49 g/cm³
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide (DMSO) and methanol.
  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light or moisture.

Chemical properties include its ability to participate in electrophilic aromatic substitution due to the presence of electron-rich nitrogen atoms within the ring structure. These properties make it suitable for various applications in organic synthesis and medicinal chemistry .

Applications

Scientific Uses

4H-Pyrrolo[3,2-d]pyrimidine has numerous applications in scientific research:

  • Antitumor Agents: Compounds derived from this scaffold have been developed as antitumor agents targeting specific cancer types, including pancreatic cancer. Their ability to modulate key metabolic pathways makes them promising candidates for clinical application .
  • Enzyme Inhibitors: The derivatives serve as potent inhibitors for various enzymes involved in metabolic processes, making them valuable tools in biochemical research.
  • Drug Development: Given their structural diversity and biological activity, these compounds are extensively studied for their potential use in drug development across multiple therapeutic areas.
Introduction to 4H-Pyrrolo[3,2-d]pyrimidine in Medicinal Chemistry

Biological Significance of Pyrrolopyrimidine Scaffolds in Drug Discovery

The therapeutic versatility of 4H-pyrrolo[3,2-d]pyrimidines spans multiple oncogenic mechanisms:

  • Kinase Inhibition: These compounds demonstrate exceptional affinity for tyrosine and serine/threonine kinases through competitive ATP binding. The planar scaffold forms canonical hydrogen bonds with kinase hinge regions, while C4 and C6 substituents access hydrophobic pockets that determine selectivity. For example, N5-substituted analogs achieve low-nanomolar IC50 values against CSF1R (IC50 = 2.3 nM), a target implicated in tumor microenvironment signaling. Hybrid molecules incorporating pyridine moieties (e.g., 12b) leverage scaffold hopping to optimize kinase selectivity profiles while maintaining potency [6].

  • Metabolic Pathway Disruption: Mitochondrial one-carbon metabolism represents an emerging cancer vulnerability. 4H-Pyrrolo[3,2-d]pyrimidines such as AGF347 exhibit dual intracellular targeting: (1) inhibition of serine hydroxymethyltransferase 2 (SHMT2) in mitochondria, blocking glycine production and nucleotide precursors; and (2) suppression of cytosolic purine biosynthesis enzymes (GARFTase/AICARFTase). This metabolic disruption depletes ATP/NADPH pools while increasing reactive oxygen species, triggering apoptosis in pancreatic adenocarcinoma models [2].

  • DNA Interaction and Alkylation: Halogenated derivatives (e.g., C7-bromo analog 6) demonstrate potent antiproliferative effects in triple-negative breast cancer (TNBC) and leukemia models (IC50 = 0.014–0.92 μM). COMPARE analysis of NCI-60 screening data reveals high correlation coefficients (>0.6) with DNA alkylators, suggesting groove binding or covalent DNA modification as mechanisms. N5-alkylation reduces toxicity (MTD increased from 5 mg/kg to 40 mg/kg) while preserving DNA-targeted activity [3] [4].

Table 1: Antiproliferative Activity of Halogenated 4H-Pyrrolo[3,2-d]pyrimidines

CompoundC7 SubstituentA549 (Lung) IC50 (μM)MDA-MB-231 (Breast) IC50 (μM)MIA PaCa-2 (Pancreatic) IC50 (μM)
5H14.5 ± 3.59.7 ± 9.75.3 ± 1.0
6Br0.05 ± 0.020.4 ± 0.30.014 ± 0.001
7I1.0 ± 0.11.2 ± 0.40.37 ± 0.05
9 (N5-BnOMe)BrND6.1 ± 0.47.3 ± 0.8

Historical Development and Key Milestones in Pyrrolo[3,2-d]pyrimidine Research

The evolution of 4H-pyrrolo[3,2-d]pyrimidine chemistry mirrors paradigm shifts in cancer drug design:

  • Early Synthetic Exploration (1960s–1990s): Initial syntheses focused on Batcho-Leimgruber indole methodology for unsubstituted cores. The discovery that 6-methyluracil could undergo nitration and reductive cyclization (Scheme 1, 2→4) established scalable routes to 2,4-dichloro derivatives. Antifolate applications emerged when classical glutamate conjugates demonstrated dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibition. Compound 1 (N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)thio]benzoyl}-l-glutamic acid) showed 206-fold greater TS inhibition than pemetrexed (IC50 = 46 nM), validating the scaffold for nucleotide metabolism targeting [8].

  • Kinase Inhibitor Era (2000s–2010s): Structural biology insights revealed that 4-anilino substitutions transformed these heterocycles into kinase "privileged structures". Key innovations included:

  • Homologation of 6-benzyl chains to 6-phenethyl groups, improving flexibility for multi-kinase inhibition (e.g., VEGFR-1/PDGFR-β inhibition at IC50 < 100 nM)
  • Strategic halogenation at C7 to enhance cellular penetration and induce apoptosis
  • N5 modifications to modulate pharmacokinetics and reduce toxicity [1] [5]

  • Polypharmacology and Prodrug Strategies (2020s–Present): Contemporary research focuses on:

  • Mitochondrial Targeting: AGF347 exemplifies engineered polyglutamylation for organelle-specific accumulation, achieving curative responses in pancreatic xenografts
  • Scaffold Hybridization: Merging pyrrolo[3,2-d]pyrimidine cores with dipyridyl motifs from drugs like pexidartinib enhanced CSF1R selectivity (e.g., 12b)
  • N5 Prodrugs: Alkyloxyalkyl substitutions at N5 delay metabolism, increasing maximum tolerated doses (MTD) by 8-fold while maintaining activity [2] [6]

Table 2: Key Therapeutic Targets of 4H-Pyrrolo[3,2-d]pyrimidine Derivatives

Molecular TargetRepresentative CompoundBiological ActivityApplication Focus
VEGFR-1/PDGFR-β15IC50 = 30 nM (CAM angiogenesis assay)Antiangiogenic therapy
SHMT2/Purine biosynthesisAGF347Depletes purine pools; induces ROS in PaCa cellsPancreatic cancer
CSF1R12bIC50 = 2.3 nM; brain-penetrantTumor microenvironment modulation
DNA (putative alkylation)10GP = 22.88% (CCRF-CEM); PCC* = 0.72 vs. alkylatorsLeukemia therapy

*Pearson correlation coefficient in NCI-60 COMPARE analysis

Structural Analogy to Purine Bases and Implications for Kinase Targeting

The bioisosteric relationship between 4H-pyrrolo[3,2-d]pyrimidine and adenine underpins its kinase affinity:

  • Hydrogen-Bonding Mimicry: The N1-C2-N3 motif replicates adenine's donor-acceptor-donor pattern, forming up to three hydrogen bonds with kinase hinge regions (e.g., EGFR's Met793). Unlike purines, the scaffold's N5-H serves as an additional hydrogen bond donor, enhancing binding energy. Molecular modeling confirms that 6-phenethyl substituents project into hydrophobic Region II of RTKs, explaining 30-fold potency gains over 6-benzyl analogs [1] [5].

  • Conformational Effects: Homologation from 6-benzyl to 6-phenethyl expands accessible side chain rotamers from 3,174 to >97,000 conformers. This flexibility enables simultaneous engagement of:

  • Hydrophobic Region I (via 4-anilino groups)
  • Sugar pocket (via 6-arylethyl moieties)
  • Phosphate binding regions (via N5/C7 substitutions)This multi-site binding facilitates multi-kinase inhibition critical for overcoming tumor resistance [1].

  • Selectivity Engineering: X-ray co-crystallography reveals how substitutions tune kinase selectivity:

  • C7 Halogens: Bromo or iodo groups fill steric gates in kinases like ABL1 (T315I mutant)
  • N5 Alkylations: Disrupt hydrogen bonding to non-target kinases (e.g., CDK2) while maintaining affinity for CSF1R
  • Linker Optimization: 4,4′-Bis(oxymethylene)biphenyl connectors in bis-pyrrolopyrimidines enable DNA cross-linking, enhancing cytotoxicity in pancreatic adenocarcinoma (IC50 = 0.79 μM) [4] [9]

Table 3: Structural Optimization Strategies for Kinase Selectivity

Modification SiteStructural ChangeKinase Affinity ConsequenceRepresentative Compound
C6Benzyl → PhenethylIncreased VEGFR-2/PDGFR-β dual inhibition (ΔIC50 = −40 nM)8
N5H → CH2OCH2C6H5Reduced off-target toxicity (MTD↑ 400%)9
C43-Br-anilino → 3-CF3-anilinoEnhanced hydrophobic contact with EGFR-T790M mutant15
LinkerMonomer → Bis-heterocycleEnables DNA groove binding; apoptosis induction5f

Structurally Diverse 4H-Pyrrolo[3,2-d]pyrimidine Derivatives in Oncology

Properties

CAS Number

399-61-1

Product Name

4H-Pyrrolo[3,2-d]pyrimidine

IUPAC Name

4H-pyrrolo[3,2-d]pyrimidine

Molecular Formula

C6H5N3

Molecular Weight

119.12 g/mol

InChI

InChI=1S/C6H5N3/c1-2-8-6-3-7-4-9-5(1)6/h1-2,4H,3H2

InChI Key

CNHKVYWNPVZYDW-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC=CC2=NC=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.